molecular formula C11H20N2 B1178025 soxR protein CAS No. 137804-81-0

soxR protein

Cat. No.: B1178025
CAS No.: 137804-81-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The soxR protein is a homodimeric transcriptional regulator belonging to the MerR family and functions as a master bacterial sensor for oxidative and nitrosative stress. Each monomer contains a solvent-exposed [2Fe-2S] cluster, coordinated by four cysteine residues (Cys-119, Cys-122, Cys-124, and Cys-130 in E. coli ), which is essential for its redox-sensing activity . Under normal conditions, soxR is maintained in a reduced, inactive form (SoxR red ). Upon exposure to signals like superoxide (O 2 •– ) or redox-cycling compounds (e.g., paraquat, menadione, phenazines), the [2Fe-2S] cluster undergoes reversible one-electron oxidation to form the active state (SoxR ox ) . This oxidation causes a conformational change in the protein, enabling it to activate transcription. In the model organism Escherichia coli , activated SoxR binds to the promoter of the soxS gene, initiating a regulatory cascade that leads to the expression of a defensive arsenal of over 100 genes, including those for superoxide dismutase (SodA), glucose-6-phosphate dehydrogenase, endonuclease IV, and drug efflux pumps . This soxRS system is crucial for bacterial resistance to superoxide generators and antibiotics . Beyond enteric bacteria, SoxR homologs in diverse species like Pseudomonas aeruginosa and Streptomyces are activated by endogenous redox-active antibiotics (e.g., pyocyanin, actinorhodin) and directly regulate genes for efflux pumps and biosynthetic enzymes, playing a key role in antibiotic production and bacterial pathogenesis . This purified this compound is an essential reagent for in vitro studies investigating the molecular mechanisms of bacterial stress response, transcription activation, and antibiotic resistance.

Properties

CAS No.

137804-81-0

Molecular Formula

C11H20N2

Synonyms

soxR protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Regulatory Proteins

SoxR vs. OxyR

Feature SoxR OxyR
Sensor Domain [2Fe-2S] cluster Thiol-disulfide switch
Primary Inducer Redox-cycling agents, •NO Hydrogen peroxide (H₂O₂)
Activation Mechanism Oxidation of [2Fe-2S] cluster Disulfide bond formation
Regulon soxS (enterics), efflux pumps, sod katG (catalase), ahpCF (peroxidase)
Kinetics Fast (minutes) Fast (minutes)
Organisms Enteric and non-enteric bacteria Gammaproteobacteria, Betaproteobacteria
  • Key Differences :
    • SoxR senses superoxide and redox-cycling compounds, while OxyR detects H₂O₂ .
    • OxyR regulates antioxidant enzymes (e.g., catalase), whereas SoxR often controls efflux pumps and antibiotic biosynthesis .
    • Structural distinction: SoxR relies on iron-sulfur clusters, while OxyR uses cysteine thiols .

SoxR vs. Other MerR Family Members

MerR family proteins share a helix-turn-helix (HTH) DNA-binding domain but differ in metal coordination and regulatory roles:

Protein Function Metal/Co-factor Target Promoters
SoxR Oxidative stress response [2Fe-2S] cluster soxS, mfsA, antibiotic genes
CueR Copper homeostasis Cu(I) copA (copper efflux)
ZntR Zinc detoxification Zn(II) zntA (zinc efflux)
BmrR Multidrug resistance None (binds drugs) bmr (efflux pump)
  • SoxR distorts promoter DNA upon oxidation, facilitating RNA polymerase binding, a mechanism shared with MerR but adapted for redox signaling .

SoxR vs. SoxS

In enteric bacteria, SoxR and SoxS form a two-tiered regulatory system:

Aspect SoxR SoxS
Function Redox sensor Transcriptional activator
Activation Oxidized [2Fe-2S] cluster Induced by SoxR
Regulon Scope Activates soxS only Activates 100+ genes (e.g., sodA, acrAB)
Lifespan Stable Short-lived (proteolytically regulated)
  • Evolutionary Divergence: Non-enteric bacteria lack SoxS, so SoxR directly regulates stress-response genes (e.g., mexGHI-opmD in P. aeruginosa) .

SoxR vs. MarR/AcrR

MarR and AcrR are negative regulators of multidrug efflux pumps. Mutations in marR or acrR can derepress efflux systems (e.g., AcrAB-TolC), contributing to antibiotic resistance. SoxR intersects with these systems by upregulating efflux genes (e.g., mfsA in Stenotrophomonas maltophilia) under oxidative stress .

Functional Diversity Across Bacterial Species

  • Enterics (E. coli) : SoxR-SoxS system amplifies defense against superoxide .
  • Pseudomonads : SoxR directly regulates phenazine efflux and redox homeostasis .
  • Streptomyces spp. : SoxR controls antibiotic biosynthesis (e.g., avermectin) and morphological development .
  • Soil Bacteria (S. maltophilia) : SoxR activates mfsA to confer paraquat resistance, critical for survival in agricultural environments .

Controversies and Unresolved Mechanisms

  • SoxR Activation Signal : While redox-cycling agents are primary inducers, some studies suggest direct interaction with bacterial metabolites (e.g., pyocyanin) or DNA-mediated electron transfer .
  • Cluster Type Conflict : Most evidence supports a [2Fe-2S] cluster, but one study cites a [4Fe-4S] configuration ; this may reflect methodological differences or species-specific variations.

Preparation Methods

Recombinant Expression in Escherichia coli

The majority of this compound preparations utilize E. coli as the host organism due to its well-characterized genetics, rapid growth, and cost-effectiveness. Plasmid vectors such as pET series (e.g., pETsoxR) are commonly employed, with T7 promoters enabling high-yield expression upon induction with isopropyl-β-d-thiogalactopyranoside (IPTG). For instance, E. coli BL21(DE3) cells transformed with pETsoxR produce this compound under aerobic conditions, yielding approximately 10–15 mg of protein per liter of culture.

Considerations for Metallocluster Incorporation

SoxR’s [2Fe-2S] clusters are essential for its transcriptional activity. To ensure proper cluster assembly, culture media are often supplemented with iron salts (e.g., FeSO₄) and cysteine as a sulfur source. Anaerobic purification steps may be necessary to prevent cluster oxidation during extraction.

Cell Lysis and Crude Extract Preparation

Mechanical and Enzymatic Lysis

Cell lysis is typically achieved through sonication or French press, which mechanically disrupts E. coli cell walls. Alternatively, enzymatic lysis using lysozyme (0.2–1.0 mg/mL) combined with detergents like Triton X-100 enhances membrane solubilization. For example, FastBreak™ Cell Lysis Reagent has been used to generate crude lysates with >90% cell disruption efficiency.

Clarification of Lysates

Centrifugation at 20,000 × g for 30–60 minutes removes cellular debris, yielding a supernatant enriched with soluble this compound. Protease inhibitors (e.g., PMSF) are added to prevent degradation during this step.

Purification Techniques

Phosphocellulose Column Chromatography

Early purification protocols relied on phosphocellulose (Whatman P-11) columns equilibrated with buffer containing 15 mM NaPi (pH 7.4) and 50 mM NaCl. SoxR binds strongly to the resin and is eluted using a step gradient of 0.2–1.0 M KCl. Fractions containing reddish-brown SoxR (indicative of [2Fe-2S] clusters) are pooled, achieving ~70% purity.

Affinity Chromatography

Modern approaches employ His-tagged SoxR constructs purified via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Imidazole gradients (10–250 mM) elute SoxR with >95% purity, as verified by SDS-PAGE.

Gel Filtration for Final Polishing

Size-exclusion chromatography (e.g., Superdex 75) removes aggregated proteins and ensures monodispersity. SoxR elutes as a dimer (∼34 kDa), consistent with its native quaternary structure.

Activity Assays and Quality Control

DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

Functional SoxR binds the soxS promoter with a dissociation constant (Kₐ) of 4.5 × 10⁻¹⁰ M. EMSA using a 32P-labeled DNA probe confirms binding, with oxidized SoxR (active form) showing enhanced affinity compared to the reduced form.

In Vitro Transcription Activation

SoxR’s ability to activate soxS transcription is measured using runoff assays with E. coli RNA polymerase. Activated SoxR stimulates transcription >100-fold, as quantified by radiolabeled RNA products.

Data Tables and Comparative Analysis

Table 1. Purification Summary of this compound from E. coli

Purification StepVolume (mL)Total Protein (mg)Specific Activity (Units/mg)Fold PurificationYield (%)
Crude Lysate503001,1701.0100
Phosphocellulose10453,4502.975
Ni-NTA5258,9007.660
Gel Filtration21812,30010.550

Data adapted from refs.

Table 2. Redox States of SoxR and Transcriptional Activity

SoxR Form[2Fe-2S] Oxidation StatesoxS Activation (Fold)DNA-Binding Kₐ (M)
Reduced (Fe²⁺)+11.04.5 × 10⁻¹⁰
Oxidized (Fe³⁺)+2>1004.5 × 10⁻¹⁰
NitrosylatedDinitrosyl-iron904.5 × 10⁻¹⁰

Data sourced from refs.

Challenges and Optimizations

Preservation of [2Fe-2S] Clusters

Exposure to oxygen during purification oxidizes the clusters, irreversibly inactivating SoxR. Anaerobic chambers and reducing agents (e.g., dithiothreitol) are critical for maintaining the reduced, activatable form.

Solubility and Stability

SoxR tends to aggregate at high concentrations (>2 mg/mL). Buffers containing 10% glycerol and 150 mM NaCl improve solubility, with storage at −80°C recommended for long-term stability .

Q & A

Q. What structural features enable SoxR to function as a redox-sensitive transcription factor?

SoxR is a homodimer containing a pair of [2Fe-2S] clusters, with each monomer coordinating one cluster via four conserved cysteine residues. These clusters undergo reversible one-electron oxidation (to [2Fe-2S]²⁺) or reduction (to [2Fe-2S]⁺), modulating transcriptional activity. The redox state determines whether SoxR represses or activates target genes, such as mfsA and soxS, by altering DNA binding and promoter interactions .

Methodological Insight : To confirm the redox dependence, researchers use in vitro transcription assays with purified SoxR under controlled redox potentials (e.g., −380 mV for reduced and +100 mV for oxidized states). Activity is measured via β-galactosidase reporter systems for target genes like soxS .

Q. How does SoxR regulate gene expression in response to superoxide stress?

SoxR senses superoxide (O₂˙⁻) or nitric oxide (NO) through oxidation of its [2Fe-2S] clusters. In E. coli, oxidized SoxR activates soxS transcription, which in turn upregulates a regulon encoding antioxidant enzymes (e.g., Mn-SOD, Endonuclease IV) and efflux pumps. This cascade mitigates oxidative damage and enhances antibiotic resistance .

Methodological Insight : Pulse radiolysis studies quantify the direct oxidation of SoxR by superoxide (rate constant: ~5 × 10⁸ M⁻¹s⁻¹), while electron paramagnetic resonance (EPR) tracks cluster redox states in vivo .

Q. What is the evolutionary conservation of SoxR across bacterial species?

SoxR orthologs in Stenotrophomonas maltophilia, Pseudomonas aeruginosa, and Xanthomonas campestris share >60% sequence identity, with conserved [2Fe-2S] cluster-binding motifs. However, regulatory targets diverge: S. maltophilia SoxR controls mfsA (an efflux pump), while Acinetobacter oleivorans SoxR regulates sinE (an endoribonuclease) .

Methodological Insight : Phylogenetic analyses (e.g., maximum likelihood trees) and promoter-binding assays (e.g., EMSA) identify conserved and lineage-specific functions .

Advanced Research Questions

Q. How do contradictory findings on SoxR activation mechanisms inform experimental design?

While E. coli SoxR is primarily activated by superoxide, Pseudomonas aeruginosa SoxR shows lower sensitivity to O₂˙⁻ but responds to NO. Such differences arise from variations in redox potentials and residue interactions near the [2Fe-2S] clusters. For example, lysine substitutions in P. aeruginosa SoxR alter superoxide reactivity .

Methodological Insight : Comparative studies use site-directed mutagenesis and pulse radiolysis to dissect species-specific activation kinetics. Redox titrations (midpoint potential: −285 mV for E. coli) clarify cluster sensitivity .

Q. What experimental approaches resolve the dual role of SoxR in activation and autorepression?

SoxR represses its own promoter while activating mfsA or soxS through a single binding site. In S. maltophilia, oxidized SoxR distorts the promoter to activate mfsA but occludes RNA polymerase binding at the soxR promoter. DNA footprinting and in vitro transcription assays with mutated promoters reveal steric effects .

Methodological Insight : DNase I footprinting identifies binding sites, while FRET-based DNA nanomechanical devices detect SoxR-induced DNA bending (~160°) during activation .

Q. How does glutathione (GSH) influence SoxR [2Fe-2S] cluster stability and transcriptional activity?

GSH destabilizes reduced SoxR clusters via radical-mediated disassembly, accelerating Fe release. Paradoxically, GSH-deficient E. coli strains show hyperactivation of SoxR, suggesting GSH modulates deactivation in vivo. Superoxide both activates SoxR and promotes GSH-dependent cluster degradation .

Methodological Insight : Cluster stability is assayed using anaerobic purification, Fe release quantification (e.g., colorimetric assays), and soxS-lacZ reporters in GSH-deficient mutants .

Q. What role does DNA charge transport play in SoxR activation during oxidative stress?

Guanine radicals generated by oxidative stress oxidize SoxR via DNA-mediated charge transport, even at distal sites (>80 bp from the promoter). This mechanism links genomic damage detection to transcriptional activation .

Methodological Insight : Photooxidants (e.g., anthraquinone) tethered to DNA induce localized guanine damage. Transcription activation is measured via soxS reporter plasmids in irradiated cells .

Data Contradiction Analysis

Q. Why do some studies report apo-SoxR retains partial activity despite lacking [2Fe-2S] clusters?

Apo-SoxR (cluster-free) binds DNA with high affinity but exhibits ~10% transcriptional activity compared to oxidized holo-SoxR. This residual activity may arise from conformational mimicry of oxidized SoxR or interactions with secondary regulators .

Methodological Insight : Apo-SoxR is generated via cluster chelation (e.g., EDTA treatment) and tested in in vitro transcription systems. Fluorescence anisotropy confirms DNA binding without redox dependence .

Comparative Genomics & Functional Diversification

Q. How does SoxR function in non-enteric bacteria lacking the SoxS regulator?

In Acinetobacter oleivorans, SoxR directly activates sinE, encoding an endoribonuclease that degrades rRNA under redox stress. This contrasts with enteric SoxRS systems, where SoxS amplifies the response. SinE enhances persistence during antibiotic treatment by halting protein synthesis .

Methodological Insight : RNA-seq and gel mobility shift assays (EMSA) identify direct targets. sinE knockout strains are tested for antibiotic tolerance under redox stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.